![molecular formula C23H19F6N3O B611248 3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene CAS No. 1221349-53-6](/img/structure/B611248.png)

3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene

Descripción general

Descripción

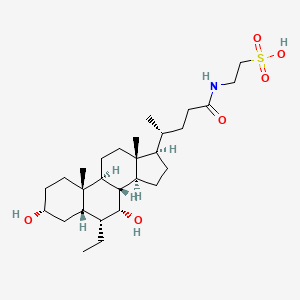

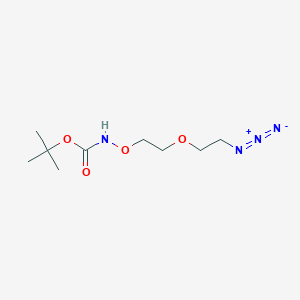

“3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene” is a compound with the molecular formula C23H19F6N3O . It is also known by other names such as TC-I 2014 and CHEMBL1650511 .

Molecular Structure Analysis

The compound has a complex structure that includes a benzimidazole ring and a spiro[4.5]dec-2-ene ring . The InChI string, which provides a textual representation of the compound’s structure, is "InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31)" .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.4 g/mol . Other computed properties include an XLogP3-AA of 6.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

TRPM8 Channel Blocker

TC-I 2014 is a potent and selective blocker of TRPM8 channels . It inhibits TRPM8 channels expressed in HEK-293 cells . The compound shows high affinity towards TRPM8 and exhibits in vitro functional activity .

Pain Management

TC-I 2014 exhibits antiallodynic properties in pain models in vivo . It has good oral efficacy in an inflammatory model of neuropathic pain .

Cold Sensitivity Treatment

The transient receptor potential melastatin 8 (TRPM8) ion channel is the primary detector of environmental cold. TC-I 2014, as a potent TRPM8 antagonist, is an important target for treating pathological cold hypersensitivity .

Agrochemical Applications

The trifluoromethyl group in the compound plays an increasingly important role in agrochemicals . Trifluoromethylpyridines, a key structural motif in the compound, are used in the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Research Use

TC-I 2014 is a highly pure, synthetic, and biologically active compound . It is used for research purposes only, not for human use .

Mecanismo De Acción

Target of Action

TC-I 2014, also known as 3-[7-(Trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene, is a potent and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is an ion channel that plays a crucial role in the sensation of cold and the development of cold allodynia, a condition where innocuous cooling becomes painful .

Mode of Action

TC-I 2014 interacts with the TRPM8 channels, inhibiting their function . It exhibits high affinity towards TRPM8 and shows potent inhibitory activity, with IC50 values of 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .

Biochemical Pathways

The primary biochemical pathway affected by TC-I 2014 is the TRPM8-mediated calcium influx pathway . By inhibiting TRPM8, TC-I 2014 prevents the influx of calcium ions that would normally occur in response to cold stimuli . This can lead to a reduction in the sensation of cold and the development of cold allodynia .

Result of Action

The primary molecular effect of TC-I 2014 is the inhibition of TRPM8 channels . On a cellular level, this leads to a decrease in calcium influx in response to cold stimuli . The overall result is a reduction in the sensation of cold and the development of cold allodynia .

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFCZZEKTVDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?

A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to TC-I 2014. By analyzing this complex, researchers can gain valuable insights into the binding site of TC-I 2014 on the receptor and understand how this interaction might modulate the receptor's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)